(1-(Pyridin-3-YL)cyclopropyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-pyridin-3-ylcyclopropyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-7-9(3-4-9)8-2-1-5-11-6-8/h1-2,5-6H,3-4,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBFGGQBAFAKDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283431 | |
| Record name | 1-(3-Pyridinyl)cyclopropanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020087-88-0 | |
| Record name | 1-(3-Pyridinyl)cyclopropanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020087-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Pyridinyl)cyclopropanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Pyridin 3 Yl Cyclopropyl Methanamine and Its Derivatives
Stereoselective Synthesis of Cyclopropylamine (B47189) Frameworks
The synthesis of cyclopropylamines, a critical component in numerous biologically active compounds, has seen significant advancements. nih.gov These methodologies often focus on achieving high levels of stereoselectivity, which is crucial for the pharmacological efficacy of the final products. The unique structural and electronic properties of the cyclopropyl (B3062369) group, combined with the presence of a nitrogen atom, make these compounds valuable synthetic intermediates. nih.gov
Asymmetric Cyclopropanation Reactions
Asymmetric cyclopropanation reactions are a cornerstone for the enantioselective synthesis of cyclopropane-containing molecules. These reactions involve the transfer of a carbene or carbene-like species to an alkene, guided by a chiral catalyst to control the stereochemical outcome.
Dirhodium(II) tetracarboxylate complexes are highly effective catalysts for the cyclopropanation of alkenes using diazo compounds. wikipedia.orgbohrium.com The mechanism generally involves the formation of a rhodium carbene intermediate, which then undergoes a concerted addition to the alkene. wikipedia.org The stereochemistry of the resulting cyclopropane (B1198618) is influenced by the trajectory of the alkene's approach to the metal carbene. wikipedia.org Chiral ligands on the dirhodium catalyst create a chiral environment that directs the approach of the alkene, leading to high levels of enantioselectivity. nih.govnih.gov For the synthesis of derivatives of (1-(Pyridin-3-YL)cyclopropyl)methanamine, this methodology could be applied to the cyclopropanation of 3-vinylpyridine (B15099) or a related alkene with a suitable diazo reagent.
The choice of chiral ligand on the dirhodium catalyst is critical for achieving high enantioselectivity. A variety of chiral carboxylate and carboxamidate ligands have been developed for this purpose. For instance, heteroleptic dirhodium paddlewheel complexes, containing a mix of chiral carboxylate and achiral acetamidate ligands, have shown unique reactivity and selectivity. nih.gov Computational studies have suggested that interligand hydrogen bonding can play a crucial role in the stereodetermining transition state. nih.gov
Below is a table summarizing representative results for the dirhodium tetracarboxylate-catalyzed cyclopropanation of various alkenes, which could be analogous to the synthesis of precursors for this compound derivatives.
| Entry | Alkene | Diazo Compound | Catalyst | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1 | Styrene | Ethyl diazoacetate | Rh₂(S-PTTL)₄ | 85 | 95:5 | 98 |
| 2 | 1-Octene | Methyl phenyldiazoacetate | Rh₂(S-biTISP)₂ | 92 | 88:12 | 95 |
| 3 | 3-Vinylpyridine | N-Boc-aminomethyl diazoacetate | Rh₂(S-TCPTAD)₄ | 78 | >99:1 | 96 |
This table is a hypothetical representation based on typical results found in the literature.
The rhodium(II)-catalyzed cyclopropanation of allylboronates with diazo compounds provides a versatile route to functionalized cyclopropylamines. This method allows for the introduction of a boronate group, which can be further functionalized. A study has shown that N-Piv-substituted cyclopropylamines can undergo proximal-selective hydroboration with HBpin when exposed to neutral Rh(I)-catalyst systems, yielding valuable γ-amino boronates. rsc.org While this is a ring-opening reaction, the reverse, a cyclopropanation of a boron-containing alkene, can be envisioned. The presence of the boronate group in the product allows for subsequent cross-coupling reactions, expanding the synthetic utility of this method.
For the synthesis of this compound derivatives, an appropriately substituted allylboronate containing the pyridine (B92270) moiety could be reacted with a suitable diazo reagent in the presence of a chiral rhodium(II) catalyst. The resulting cyclopropylboronate could then be converted to the desired aminomethyl group.
The following table illustrates potential outcomes for the rhodium(II)-catalyzed cyclopropanation of allylboronates.
| Entry | Allylboronate | Diazo Compound | Catalyst | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1 | (E)-3-Phenylallylboronic acid pinacol (B44631) ester | Ethyl diazoacetate | Rh₂(S-DOSP)₄ | 88 | 92:8 | 97 |
| 2 | (E)-3-(Pyridin-3-yl)allylboronic acid pinacol ester | Methyl diazoacetate | Rh₂(R-PTAD)₄ | 82 | 90:10 | 94 |
| 3 | Allylboronic acid pinacol ester | Ethyl phenyldiazoacetate | Rh₂(S-PTTL)₄ | 75 | 85:15 | 96 |
This table is a hypothetical representation based on typical results found in the literature.
Copper-catalyzed aminoboration of methylenecyclopropanes offers a direct route to (borylmethyl)cyclopropylamines. acs.orgacs.org This reaction proceeds with high regio- and diastereoselectivity under mild conditions. acs.org The process involves the addition of a boron moiety and a nitrogen-based functional group across the double bond of a methylenecyclopropane (B1220202). acs.orgacs.org The resulting borylated cyclopropylamines are versatile building blocks for further synthetic transformations. acs.orgacs.org
A plausible mechanism involves the formation of a copper-boryl intermediate, which then undergoes regioselective syn-insertion into the double bond of the methylenecyclopropane. acs.org Subsequent electrophilic amination of the resulting alkylcopper intermediate yields the desired product. acs.org This method could be applied to a suitably substituted methylenecyclopropane bearing a pyridin-3-yl group to generate a precursor to this compound.
The table below provides representative data for the copper-catalyzed aminoboration of methylenecyclopropanes.
| Entry | Methylenecyclopropane | Amine Source | Boron Source | Catalyst | Yield (%) | dr (trans:cis) |
| 1 | 2-Phenyl-1-methylenecyclopropane | O-Benzoyl-N,N-diethylhydroxylamine | Bis(pinacolato)diboron | Cu(I) | 85 | >95:5 |
| 2 | 2-(Pyridin-3-yl)-1-methylenecyclopropane | O-Benzoyl-N,N-dimethylhydroxylamine | Bis(pinacolato)diboron | Cu(I) | 78 | >95:5 |
| 3 | 2-Naphthyl-1-methylenecyclopropane | O-Benzoyl-N,N-dibenzylhydroxylamine | Bis(pinacolato)diboron | Cu(I) | 82 | >95:5 |
This table is a hypothetical representation based on typical results found in the literature.
Transition metal-catalyzed [2+1]-cycloaddition reactions are a powerful tool for the construction of cyclopropane rings. These reactions typically involve the reaction of an alkene with a metal carbene or a related species. Rhodium(III) catalysis has been employed for the diastereoselective [2+1] annulation of allylic alcohols with N-enoxyphthalimides to produce substituted cyclopropyl-ketones. organic-chemistry.org In this process, the oxyphthalimide group acts as a directing group for C-H activation and controls the diastereoselectivity. organic-chemistry.org A switch between trans- and cis-diastereoselectivity has been observed, potentially due to a mechanistic change related to the flexibility of rhodacyclic intermediates. organic-chemistry.org
For the synthesis of this compound derivatives, a similar strategy could be envisioned using an allylic alcohol containing the pyridine moiety as the starting material. The resulting cyclopropyl ketone could then be converted to the desired amine.
The following table presents potential results for a transition metal-catalyzed [2+1]-cycloaddition reaction.
| Entry | Alkene | Carbene Precursor | Catalyst | Yield (%) | dr (trans:cis) |
| 1 | 3-Phenyl-2-propen-1-ol | N-enoxyphthalimide | [Rh(III)] | 88 | 95:5 |
| 2 | 3-(Pyridin-3-yl)-2-propen-1-ol | N-enoxyphthalimide | [Rh(III)] | 81 | 93:7 |
| 3 | Cinnamyl alcohol | N-enoxyphthalimide | [Rh(III)] | 92 | 96:4 |
This table is a hypothetical representation based on typical results found in the literature.
Chiral hydrogen-bonding catalysis has emerged as a strategy to control enantioselectivity in photocycloaddition reactions. rsc.orgrsc.org This approach has been successfully applied to asymmetric [3+2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. rsc.orgrsc.org The reaction is typically promoted by visible-light-driven photoredox catalysis in combination with a chiral H-bond catalyst. rsc.org This transition-metal-free method provides an atom-economical route to enantioenriched cyclopentylamines. rsc.org
In this type of reaction, the chiral H-bonding catalyst can interact with one of the reactants, influencing the stereochemical outcome of the cycloaddition. This strategy has been shown to be effective in constructing all-carbon quaternary stereocenters. rsc.orgrsc.org While this is a [3+2] cycloaddition and not a direct cyclopropane formation, it demonstrates the utility of chiral H-bonding catalysis in controlling stereochemistry in reactions involving cyclopropylamines. A related [2+1] photocycloaddition could potentially be developed using a similar catalytic approach.
The table below summarizes representative results for asymmetric [3+2] photocycloadditions of cyclopropylamines, illustrating the potential of chiral H-bonding catalysis.
| Entry | Cyclopropylamine | Olefin | Catalyst | Yield (%) | ee (%) | dr |
| 1 | N-Aryl cyclopropylaniline | Methylenephthalide | Chiral H-bond catalyst | 65 | 76 | N/A |
| 2 | N-(4-Methoxyphenyl)cyclopropylaniline | 1,1-Diphenylethylene | Chiral H-bond catalyst | 82 | 92 | N/A |
| 3 | N-(Pyridin-3-ylmethyl)cyclopropylaniline | Styrene | Chiral H-bond catalyst | 75 | 88 | >20:1 |
This table is a hypothetical representation based on typical results found in the literature.
Iron Complex-Catalyzed Asymmetric Cyclopropanation
Transition metal-catalyzed asymmetric cyclopropanation represents a powerful strategy for constructing chiral cyclopropane skeletons. researchgate.net While traditionally dominated by noble metals like rhodium and palladium, recent advancements have highlighted the efficacy of earth-abundant and biocompatible metals such as iron. Chiral iron complexes, particularly those based on porphyrin or bis(imino)pyridine ligands, have emerged as potent catalysts for the enantioselective cyclopropanation of alkenes with diazo compounds. researchgate.net
In the context of synthesizing this compound derivatives, this methodology would involve the reaction of a vinylpyridine with a suitable diazo reagent in the presence of a chiral iron catalyst. The catalyst facilitates the generation of an iron-carbene intermediate, which then undergoes a carbene transfer to the alkene. The chirality of the ligand environment around the iron center dictates the stereochemical outcome of the reaction, enabling control over both diastereoselectivity and enantioselectivity. Research has demonstrated that chiral iron porphyrin catalysts can achieve high yields, excellent diastereomeric ratios (dr), and high enantiomeric excess (ee) for the cyclopropanation of various arylalkenes. researchgate.net For instance, the cyclopropanation of 3,4-difluorostyrene (B50085) with α-diazoacetonitrile using a specific chiral iron porphyrin catalyst has been reported to achieve a turnover number of 31,000 with 88% ee, showcasing the practical potential of this approach. researchgate.net
Table 1: Illustrative Performance of Iron-Catalyzed Asymmetric Cyclopropanation Note: This data is representative of the methodology for analogous arylalkenes, as specific data for 3-vinylpyridine was not available in the reviewed sources.
| Catalyst Type | Alkene Substrate | Diazo Reagent | Yield (%) | dr | ee (%) |
| Chiral Iron Porphyrin | Styrene | Ethyl diazoacetate | up to 99 | >95:5 | up to 98 |
| Bis(imino)pyridine Iron | 4-Chlorostyrene | Ethyl diazoacetate | up to 95 | >90:10 | up to 96 |
| Chiral Iron Porphyrin | 3,4-Difluorostyrene | α-Diazoacetonitrile | High | >93:7 | 88 |
Ring-Opening and Rearrangement Strategies
The synthesis of cyclopropylamines can be approached via the strategic manipulation of cyclopropanol (B106826) intermediates. Donor-acceptor cyclopropanes, which possess both an electron-donating and an electron-accepting group, are particularly useful building blocks due to the relative ease of their ring-opening under various conditions. acs.org A synthetic pathway to this compound could be envisioned starting from a 1-(pyridin-3-yl)cyclopropanol intermediate. This intermediate can be synthesized via methods such as the Kulinkovich cyclopropanation of a nicotinic acid ester. organic-chemistry.org
Once formed, the cyclopropanol can undergo a ring-opening reaction, followed by functional group interconversion and recyclization to introduce the aminomethyl group. Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide (B81097) or a protected amine source. Subsequent reduction of the azide or deprotection would yield the target primary amine. Acid-catalyzed ring-opening reactions of related cyclopropanated bicyclic systems have been shown to proceed via cleavage of the C–O bond, allowing for the introduction of new nucleophiles. nih.gov
The Favorskii rearrangement is a classical organic reaction that transforms α-halo ketones into carboxylic acid derivatives, typically through a cyclopropanone (B1606653) intermediate. wikipedia.orgorganic-chemistry.org This reaction can be adapted for the synthesis of cyclopropylamines by using an amine as the nucleophilic base instead of hydroxide (B78521) or an alkoxide. ddugu.ac.inchemistwizards.com When an α-halo ketone is treated with a primary or secondary amine, the rearrangement can yield a cyclopropanecarboxamide.
For the synthesis of this compound, a hypothetical precursor such as 2-chloro-1-(pyridin-3-yl)ethan-1-one could be treated with ammonia (B1221849). The reaction mechanism involves the formation of an enolate, which cyclizes to a pyridyl-substituted cyclopropanone intermediate. wikipedia.orgyoutube.com This strained intermediate is then attacked by the amine at the carbonyl carbon. The subsequent ring-opening of the resulting tetrahedral intermediate yields a carbanion that is protonated to form a cyclopropanecarboxamide. youtube.com The final step would involve the reduction of the amide functionality to the desired aminomethyl group. This ring-contraction methodology is a powerful tool for accessing strained cyclic systems. wikipedia.orgyoutube.com
Intramolecular cyclopropanation offers a direct route to cyclopropane rings by forming the three-membered ring from a linear precursor. This strategy is particularly effective when catalyzed by transition metals, such as rhodium or copper, which can generate metal-carbene intermediates from diazo compounds. To synthesize a cyclopropylamine derivative, a precursor containing both an alkene and a diazoacetylated amine tether could be designed.
A more direct approach involves the use of N-sulfonyl-1,2,3-triazoles as precursors to α-imino metal carbenes. Rhodium(II)-catalyzed reactions of these triazoles with alkenes can produce boryl-substituted cyclopropylmethanamines in a highly diastereo- and enantioselective manner. researchgate.net This method allows for the construction of cyclopropylamines containing a quaternary stereocenter, demonstrating the power of intramolecular strategies in complex molecule synthesis. researchgate.net
Alternative Cyclopropylamine Formation Methods
The Kulinkovich reaction and its modifications are highly effective for synthesizing cyclopropylamines from carboxylic acid derivatives. acsgcipr.orgwikipedia.org These reactions utilize titanium-based reagents to convert esters, amides, or nitriles into the corresponding cyclopropyl alcohols or amines.
The Kulinkovich-de Meijere reaction is a variant that specifically converts N,N-disubstituted amides into cyclopropylamines. organic-chemistry.orgyoutube.com The mechanism involves the in-situ formation of a titanacyclopropane from a Grignard reagent (e.g., ethylmagnesium bromide) and a titanium(IV) alkoxide. organic-chemistry.orgorganic-chemistry.org This reactive intermediate adds to the carbonyl group of the amide to form an oxatitanacyclopentane. Unlike the intermediate formed from esters, this species undergoes ring-opening to an iminium-titanium oxide inner salt, which then cyclizes to afford the cyclopropylamine. organic-chemistry.org
The Kulinkovich-Szymoniak reaction provides a direct route to primary cyclopropylamines from nitriles. youtube.comorganic-chemistry.org Similar to the de Meijere variant, it employs a titanacyclopropane intermediate. The nitrile reacts with this intermediate to form an azatitanacycle. Subsequent treatment with a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), promotes the conversion of this intermediate into the primary cyclopropylamine. youtube.comorganic-chemistry.org This method is particularly relevant for the synthesis of this compound, which could be prepared directly from 3-cyanopyridine (B1664610).
Table 2: Comparison of Kulinkovich Reaction Variants for Cyclopropylamine Synthesis
| Reaction Variant | Starting Material | Key Reagents | Product | Key Features |
| Kulinkovich-de Meijere | N,N-Dialkylamide | Grignard Reagent, Ti(Oi-Pr)₄ | N,N-Dialkylcyclopropylamine | Forms tertiary amines; proceeds via an oxatitanacyclopentane intermediate. organic-chemistry.org |
| Kulinkovich-Szymoniak | Nitrile | Grignard Reagent, Ti(Oi-Pr)₄, Lewis Acid | Primary Cyclopropylamine | Forms primary amines; requires a Lewis acid for the final conversion. organic-chemistry.org |
Simmons-Smith Reactions
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and functional group tolerance. wikipedia.org It involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which reacts with an alkene to form a cyclopropane ring in a concerted fashion. wikipedia.orgmdpi.com This preserves the stereochemistry of the starting alkene in the final product. For the synthesis of a precursor to this compound, this reaction can be applied to a pyridine-containing alkene.
A viable precursor, 3-(1-propenyl)pyridine, can be subjected to Simmons-Smith conditions to yield the corresponding methyl-substituted cyclopropane. However, to directly generate the required carbon framework for the target amine, a more functionalized alkene is necessary. A hypothetical pathway could involve the cyclopropanation of an allylic alcohol, such as 1-(pyridin-3-yl)prop-2-en-1-ol. The hydroxyl group in such substrates can act as a directing group, leading to syn-cyclopropanation with high diastereoselectivity. organic-chemistry.org
Modifications to the classical Simmons-Smith reaction, such as the Furukawa modification which utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, can enhance reactivity and improve yields, particularly with less reactive or electron-deficient alkenes. wikipedia.orgmdpi.com Another advanced variant employs Lewis acids to catalyze the asymmetric cyclopropanation of allylic alcohols, offering a route to enantiomerically enriched cyclopropyl building blocks. organic-chemistry.org The application of these methods allows for the controlled construction of the 1-(pyridin-3-yl)cyclopropyl core, which can then be further elaborated to the target methanamine.
Table 1: Comparison of Simmons-Smith Reagents for Cyclopropanation
| Reagent System | Precursors | Typical Substrate | Key Advantages |
|---|---|---|---|
| Classic Simmons-Smith | CH₂I₂ + Zn(Cu) | Unactivated Alkenes, Allylic Alcohols | Good functional group tolerance; stereospecific. wikipedia.org |
| Furukawa Modification | CH₂I₂ + Et₂Zn | Electron-deficient Alkenes, Enol ethers | Increased reactivity and yield; homogenous conditions. wikipedia.org |
| Charette Asymmetric | CH₂I₂ + Et₂Zn + Chiral Ligand | Allylic Alcohols | High enantioselectivity. organic-chemistry.org |
Ylide Formation Pathways
Ylide-mediated reactions provide a powerful alternative for cyclopropane synthesis, often proceeding through a Michael-initiated ring-closure (MIRC) mechanism. nih.govnih.gov This pathway typically involves the reaction of a stabilized sulfur or phosphorus ylide with an α,β-unsaturated carbonyl compound (a Michael acceptor). nih.gov
For the synthesis of the (1-(Pyridin-3-YL)cyclopropyl) scaffold, a suitable Michael acceptor, such as ethyl 2-(pyridin-3-yl)acrylate, could be employed. The reaction with a sulfur ylide like dimethylsulfoxonium methylide (Corey-Chaykovsky reagent) would proceed via a nucleophilic attack of the ylide on the β-carbon of the acrylate, followed by an intramolecular Sₙ2 reaction to form the cyclopropane ring and expel dimethyl sulfoxide. This method is particularly effective for the formation of cyclopropyl esters, which are versatile intermediates for further functionalization.
Phosphorus ylides, famous for the Wittig reaction that converts carbonyls to alkenes, can also be utilized for cyclopropanation under specific conditions, although sulfur ylides are more commonly employed for this purpose due to their propensity for 1,3-elimination over the oxaphosphetane formation seen in the Wittig reaction. nih.govlibretexts.org The choice of ylide and reaction conditions allows for tuning of reactivity and selectivity, providing access to variously substituted pyridinyl cyclopropane derivatives. nih.gov
Electro-Induced Hofmann Rearrangement
The Hofmann rearrangement is a classic transformation that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org The traditional method requires stoichiometric amounts of a halogen (e.g., bromine) and a strong base, which can be harsh and may not be compatible with sensitive functional groups. nih.gov
Modern electrochemical methods offer a greener and milder alternative. The electro-induced Hofmann rearrangement avoids the use of chemical oxidants, instead utilizing an anode to oxidize the amide in the presence of a mediator. nih.gov This approach has been successfully applied to the synthesis of cyclopropylamines from their corresponding cyclopropyl amides. thieme-connect.com
In the context of synthesizing this compound, the precursor 1-(pyridin-3-yl)cyclopropanecarboxamide would be subjected to galvanostatic electrolysis in an undivided cell. This process converts the carboxamide into the target amine in good yield, often with higher functional group tolerance compared to the classical method. thieme-connect.comresearchgate.net This technique is particularly valuable as it provides a direct route from a carboxylic acid derivative (via the amide) to the desired primary amine without requiring harsh reagents. thieme-connect.com
Table 2: Yields of Amines from Amides via Electro-Induced Hofmann Rearrangement
| Starting Amide | Product Amine | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropanecarboxamide | Cyclopropylamine | 94% | thieme-connect.com |
| 1-Phenylcyclopropanecarboxamide | 1-Phenylcyclopropylamine | 85% | thieme-connect.com |
Note: Data represents examples from the literature for analogous transformations.
Catalytic Reductive Amination of Carboxylic Acids
Direct reductive amination of carboxylic acids is a highly atom-economical and sustainable strategy for amine synthesis. kuleuven.bersc.orgresearchgate.net This method circumvents the need to first reduce the acid to an aldehyde or alcohol, combining the C-N bond formation and reduction steps. worktribe.com
Recent advancements have led to the development of potent catalytic systems for this transformation. One prominent approach involves a two-step, one-pot reaction where the carboxylic acid first reacts with an amine (in this case, ammonia) to form an amide intermediate, which is then reduced in situ. nih.gov For instance, phenylsilane (B129415) can be used as a versatile reagent, first mediating amidation and then acting as a reductant for the subsequent zinc-catalyzed amide reduction. nih.gov
Alternatively, heterogeneous catalysts, such as ruthenium-tungsten bimetallic systems, can facilitate the one-pot reductive amination of carboxylic acids with ammonia and molecular hydrogen (H₂). kuleuven.be This approach is environmentally benign and allows for catalyst recycling. kuleuven.bersc.org Applying this methodology to 1-(pyridin-3-yl)cyclopropanecarboxylic acid would provide a direct and efficient route to this compound, achieving high selectivity for the primary amine under optimized conditions. kuleuven.be
Functionalization and Derivatization of the Pyridine Moiety
Construction of Pyridine-Substituted Cyclopropylamine Linkages
Another approach focuses on building the cyclopropylamine unit onto a functionalized pyridine. Starting with 3-vinylpyridine or 3-acetylpyridine, the cyclopropane ring can be installed using the methodologies described previously (e.g., Simmons-Smith or ylide addition). The resulting intermediate, such as 1-(pyridin-3-yl)cyclopropanecarbonitrile (B574113) or 1-(pyridin-3-yl)cyclopropanecarboxylic acid, can then be converted to the aminomethyl group via reduction or Hofmann rearrangement, respectively.
Nucleophilic Substitution Reactions involving Pyridine and Amine Components
Nucleophilic aromatic substitution (SₙAr) on the pyridine ring is a primary method for its functionalization. The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles, particularly at the 2- and 4-positions, where the negative charge of the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. youtube.comquimicaorganica.org Substitution at the 3-position is significantly more difficult as it lacks this stabilization. youtube.com
Therefore, to synthesize the target compound via an SₙAr reaction, one would typically start with a pyridine ring bearing a good leaving group (e.g., a halogen) at the 3-position and couple it with a pre-formed cyclopropylamine nucleophile. However, due to the low reactivity of the 3-position, this direct SₙAr reaction would likely require harsh conditions or would not be feasible. More advanced metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a more viable alternative for forming the C-N bond at the 3-position of the pyridine ring.
Conversely, derivatization of the final molecule can be achieved if the pyridine ring is activated. For example, if the starting material were a 2-chloro-5-(1-(aminomethyl)cyclopropyl)pyridine, the chlorine atom could be readily displaced by a variety of nucleophiles (e.g., alkoxides, amines) to generate a library of derivatives. researchgate.net The classic Chichibabin reaction, which involves treating pyridine with sodium amide to introduce an amino group, primarily occurs at the 2- and 4-positions and would not be suitable for direct functionalization at the 3-position of an unsubstituted pyridine ring. youtube.com
Multi-step Reaction Sequences for Pyridine-Containing Amines
The construction of pyridine-containing amines, particularly those with complex substituents like a 1-(aminomethyl)cyclopropyl group, typically necessitates multi-step synthetic routes. These sequences are designed to build the molecule in a controlled, stepwise manner, allowing for the precise installation of the required functional groups and stereocenters. While a single, dedicated multi-step synthesis for this compound is not extensively documented in a single source, a plausible and efficient route can be constructed based on established chemical transformations.
A common strategy involves the initial synthesis of a key intermediate, such as 1-(pyridin-3-yl)cyclopropanecarbonitrile. This can be followed by the reduction of the nitrile group to the desired primary amine.
Key Synthetic Steps:
Synthesis of the Cyclopropane Ring: A versatile method for creating the substituted cyclopropane core is the Kulinkovich-Szymoniak reaction. This approach facilitates the synthesis of primary cyclopropylamines directly from nitriles and Grignard reagents, mediated by a titanium(II) catalyst and a Lewis acid. organic-chemistry.org For the target molecule, this would involve reacting 3-cyanopyridine with an appropriate Grignard reagent in the presence of a titanium catalyst like Ti(OPr)₄ and a Lewis acid such as BF₃·OEt₂. organic-chemistry.org
Formation of the Aminomethyl Group: The final step in the sequence is the reduction of the nitrile intermediate (1-(pyridin-3-yl)cyclopropanecarbonitrile) to the primary amine, this compound. This transformation can be achieved using various reducing agents. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Modern advancements in synthetic methodology, such as automated flow chemistry, offer powerful platforms for executing such multi-step sequences. syrris.jpnih.gov Flow processes allow for the telescoping of reactions, where the product of one step is directly fed into the next reactor without isolation. This approach can significantly improve efficiency, yield, and safety, making it highly suitable for the synthesis of complex pharmaceutical intermediates. syrris.jp For example, a photoredox-catalyzed hydroaminoalkylation followed by an intramolecular arylation has been used in a continuous flow system to create complex spirocyclic amines, demonstrating the power of these techniques for building related N-heterocyclic structures. nih.gov
| Step | Reaction Type | Key Reagents | Intermediate/Product |
| 1 | Phenylacetonitrile Synthesis | 3-Pyridylacetonitrile, 1,2-Dibromoethane, NaH | 1-(Pyridin-3-yl)cyclopropanecarbonitrile |
| 2 | Nitrile Reduction | Lithium Aluminum Hydride (LiAlH₄) or H₂/Catalyst | This compound |
Control of Stereochemistry in this compound Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. As this compound possesses a stereocenter at the carbon atom connecting the cyclopropyl ring, the pyridine ring, and the aminomethyl group, controlling its absolute configuration is of paramount importance. Advanced synthetic methods provide several avenues to achieve this control.
Enantioselective catalysis is a powerful strategy for synthesizing chiral molecules with high enantiomeric purity. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a single enantiomer of the product.
Transition-Metal Catalysis: Rhodium-catalyzed asymmetric cyclopropanation is a well-established method for producing chiral cyclopropane derivatives. researchgate.net This could be adapted to the synthesis of a chiral precursor to the target molecule. Furthermore, transition metal-catalyzed dearomatization reactions of pyridines have been developed to yield chiral C(2)- or C(6)-addition products, showcasing the potential for catalytic enantioselective modifications of the pyridine ring itself. rsc.org
Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be employed to catalyze asymmetric reactions. For instance, an amine-catalyzed direct Mannich reaction followed by a Paal-Knorr cyclization has been used to access α-(3-pyrrolyl)methanamines with excellent enantioselectivity, a strategy that could potentially be adapted for pyridine analogues. rsc.org
Biocatalysis: Chemo-enzymatic methods offer a highly selective and sustainable approach. acs.orgwhiterose.ac.ukresearchgate.net Enzymes like amine oxidases and ene-imine reductases (EneIREDs) can be used in cascade reactions to convert activated pyridines into stereo-defined piperidines. acs.orgwhiterose.ac.ukresearchgate.net This highlights the potential of using engineered enzymes to achieve high enantioselectivity in the synthesis of pyridine-containing chiral amines. A one-pot amine oxidase/ene imine reductase cascade, for example, has been successfully used for the asymmetric dearomatization of activated pyridines. acs.orgwhiterose.ac.ukresearchgate.net
| Catalysis Type | Catalyst Example | Potential Application | Enantiomeric Excess (ee) |
| Chemo-enzymatic | 6-hydroxy-D-nicotine oxidase (6-HDNO) / EneIRED | Asymmetric dearomatization of a pyridine precursor | Up to 99% ee reported for related piperidines. acs.orgwhiterose.ac.uk |
| Organocatalysis | Chiral Phosphoric Acid | Asymmetric reduction of an imine precursor | High ee values are often achievable. |
| Transition Metal | Chiral Rhodium or Palladium complexes | Asymmetric cyclopropanation or C-N bond formation | Can provide access to specific isomers. nih.gov |
When a molecule contains multiple stereocenters, controlling the relative configuration between them is known as diastereoselective control. While the primary target, this compound, has only one stereocenter, its derivatives may have more. For example, substitution on the cyclopropane or pyridine ring can introduce additional chiral centers.
In such cases, the synthetic strategy must be designed to favor the formation of one diastereomer over others. The steric and electronic properties of the substrates and reagents play a crucial role. For instance, in the synthesis of substituted piperidines via the reduction of tetrahydropyridines, the choice of reducing agent and the nature of existing substituents can direct the approach of the hydride to form a specific cis or trans isomer. acs.org Similarly, recent methods for the diastereoselective synthesis of polysubstituted cyclopropanes, such as those involving the 1,2-rearrangement of tetra-coordinated boron species, provide powerful tools for constructing complex cyclopropyl architectures with high stereocontrol. nih.gov
The use of a chiral auxiliary is a classical yet highly effective method for asymmetric synthesis. This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse.
For the synthesis of this compound, a chiral auxiliary could be incorporated into a precursor molecule. For instance, an amide could be formed between a pyridine-substituted carboxylic acid and a chiral amine like pseudoephedrine or a derivative of an oxazolidinone. nih.gov The subsequent alkylation to form the cyclopropane ring would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched product. Pseudoephenamine, for example, has been shown to be a versatile chiral auxiliary that provides remarkable stereocontrol in alkylation reactions, especially those forming quaternary carbon centers. nih.gov
| Chiral Auxiliary | Type of Reaction | Key Feature |
| Oxazolidinones (e.g., Evans auxiliaries) | Asymmetric alkylation | Forms a rigid chelated intermediate, effectively shielding one face of the enolate. |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation | Highly crystalline derivatives facilitate purification; provides excellent stereocontrol. nih.gov |
| Camphorsultam | Various asymmetric transformations | Highly reliable and predictable stereochemical outcomes. |
Structure Activity Relationship Sar Investigations of 1 Pyridin 3 Yl Cyclopropyl Methanamine Analogues
Conformational Restriction and Molecular Recognition
The rigid cyclopropyl (B3062369) scaffold in (1-(pyridin-3-yl)cyclopropyl)methanamine analogues plays a pivotal role in orienting the pharmacophoric elements—the pyridine (B92270) ring and the methanamine group—in a defined spatial arrangement. This conformational restriction is a key determinant of the molecule's ability to bind to its biological target.
For instance, in a study of cis-cyclopropylamine derivatives as monoamine oxidase (MAO) inhibitors, it was observed that while docking experiments showed little difference in the apparent affinity between enantiomers, the kinetic parameters for reversible and irreversible inhibition varied. nih.gov This highlights that even subtle differences in the three-dimensional arrangement of atoms can lead to significant variations in biological interactions and subsequent activity. While specific comparative data for the stereoisomers of this compound are not extensively available in the public domain, the principle of stereospecificity is a well-established concept in medicinal chemistry, suggesting that the (1S) and (1R) enantiomers would likely display different potencies and selectivities. The integration of a chiral cyclopropane (B1198618) moiety is a strategic approach to enhance metabolic stability while maintaining optimal ligand-target interactions. evitachem.com
Modifications to the pyridine ring, including the introduction of various substituents and altering the position of the nitrogen atom, can significantly modulate the biological activity of this compound analogues. These changes can affect the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecule, all of which are crucial for molecular recognition.
Substituent Effects: The nature and position of substituents on the pyridine ring can have a profound impact on activity. A review of pyridine derivatives with antiproliferative activity indicated that the presence and position of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance activity, whereas halogen atoms or bulky groups may lead to a decrease in potency. mdpi.com For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines with a pyridin-2-ylmethylamine side chain, analogues with electron-donating groups on the pyridine ring were found to be more active than those with electron-withdrawing groups. mdpi.com
| Ring Position | Substituent | Effect on Activity (General Trend) |
| Pyridin-2-yl | Electron-donating (e.g., -NH2) | Generally increases activity mdpi.com |
| Pyridin-3-yl | Unsubstituted | Parent scaffold |
| Pyridin-4-yl | Electron-withdrawing (e.g., -Cl) | May decrease activity mdpi.com |
| Pyridin-6-yl | Phenyl | Active mdpi.com |
| Pyridin-3,4,5-yl | Unsubstituted | Inactive mdpi.com |
Bioisosteric replacement of the pyridine ring with other heterocyclic or carbocyclic systems is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The goal is to retain the key interactions of the pyridine nitrogen while altering other molecular properties.
Common bioisosteres for the pyridine ring include other nitrogen-containing heterocycles like pyrimidine, as well as five-membered rings such as thiophene (B33073) and thiazole (B1198619). For instance, a study on S1P1 agonists involved the synthesis of 1,3-thiazolyl thiophene and pyridine derivatives as alternatives to an oxadiazole lead. nih.gov In another study, the replacement of a phenyl group with a thiazole ring in goniofufurone bioisosteres led to compounds with potent antiproliferative activity. nih.gov The choice of bioisostere can significantly impact the compound's electronic and steric profile, and its ability to form key interactions with the target.
| Original Moiety | Bioisosteric Replacement | Potential Advantages |
| Pyridine | Thiophene | Modulates electronic properties and lipophilicity nih.gov |
| Pyridine | Thiazole | Alters hydrogen bonding capacity and metabolic stability nih.govnih.gov |
| Pyridine | Phenyl | Can improve metabolic stability but may alter target interactions researchgate.net |
| Pyridine | Pyrimidine | Introduces additional hydrogen bond acceptors/donors mdpi.com |
Positional and Structural Modifications of the Methanamine Linker
The methanamine linker connecting the cyclopropyl ring to the amine function is another critical component of the scaffold that can be modified to optimize biological activity. Alterations in the length, rigidity, and substitution of this linker can influence the compound's conformational flexibility and its ability to position the amine group for optimal interaction with the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds.
For scaffolds related to this compound, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These methods correlate the biological activity with the 3D steric and electrostatic fields (CoMFA) or with additional descriptors like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (CoMSIA) surrounding a set of aligned molecules.
For example, a 3D-QSAR study on substituted pyridine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors yielded statistically significant CoMFA and CoMSIA models with good predictive power. nih.gov The CoMFA model had a q² of 0.595 and an r² of 0.959 for the training set, while the CoMSIA model showed a q² of 0.733 and an r² of 0.982. nih.gov Similarly, QSAR models have been developed for nicotinamide (B372718) derivatives, which are structurally related to the pyridine moiety of the target compound. nih.govresearchgate.net In a study of cyclopropylamine-based monoamine oxidase (MAO) inhibitors, QSAR models helped to elucidate the structural requirements for potent and selective inhibition. nih.gov These studies demonstrate the utility of QSAR in understanding the SAR of complex molecules and in the design of new analogues with improved biological profiles.
| QSAR Model | Application Example | Key Findings |
| 3D-QSAR (CoMFA/CoMSIA) | Pyridine derivatives as LSD1 inhibitors nih.gov | Identified key steric and electrostatic features for potent inhibition. |
| 3D-QSAR (CoMFA) | Nicotinamide analogues as hDHODH inhibitors researchgate.net | Highlighted the importance of electronegative substituents for strong inhibitory activity. |
| QSAR | Cyclopropylamine (B47189) derivatives as MAO inhibitors nih.gov | Elucidated structural features for selective MAO-B inhibition. |
| MLR-QSAR | Pyridine derivatives for cervical cancer therapy chemrevlett.comchemrevlett.com | Developed a predictive model based on topological and quantum-chemical descriptors. |
Preclinical in Vitro Biological Activities of 1 Pyridin 3 Yl Cyclopropyl Methanamine and Analogues
Enzyme Modulation Studies
The chemical scaffold, (1-(Pyridin-3-YL)cyclopropyl)methanamine, and its analogues have been investigated for their modulatory effects on various enzymes. The unique structural features of the cyclopropylamine (B47189) moiety, combined with the electronic properties of the pyridine (B92270) ring, allow these compounds to interact with a range of biological targets. This section details the preclinical in vitro findings related to their activity as enzyme inhibitors.
A review of the scientific literature did not yield specific in vitro biological data for this compound or its direct structural analogues concerning the inhibition of kinases such as Phosphatidylinositol-3-kinase alpha (PI3Kα) or Casein Kinase 2 (CSNK2). While kinase inhibitors are a major focus in drug discovery, this particular chemical class has not been prominently reported in connection with this target family. nih.govnih.gov
There is no specific information available in the reviewed scientific literature describing the in vitro inhibitory activity of this compound or its analogues against the deubiquitinase complex USP1/UAF1. nih.govsemanticscholar.orgresearchgate.netnih.gov Research on USP1/UAF1 inhibitors has focused on different chemical scaffolds. nih.govnih.gov
An extensive search of scientific databases and literature did not provide specific preclinical in vitro data on the inhibitory effects of this compound or its analogues on phosphodiesterase enzymes, including PDE5.
Analogues containing a pyridine ring have been identified as potent inhibitors of the gastric H+,K+-ATPase, also known as the proton pump. koreascience.krnih.govacs.org These inhibitors function as potassium-competitive acid blockers (P-CABs). nih.govnih.gov While not a direct cyclopropylamine analogue, Vonoprazan (TAK-438) is a key example of a pyridine-containing compound that demonstrates potent, reversible, and K+-competitive inhibition of the H+,K+-ATPase. nih.govnih.gov
The mechanism involves the compound binding to the enzyme at or near the potassium-binding site, which prevents the conformational changes necessary for proton translocation. nih.gov The pyridinyl group and the positively charged N-methylamino group in compounds like Vonoprazan are crucial for their high-affinity binding and slow dissociation from the enzyme. nih.govnih.gov This leads to a powerful and sustained inhibition of gastric acid secretion. nih.gov
Table 1: In Vitro H+,K+-ATPase Inhibitory Activity of an Analogue
| Compound Name | Target | Inhibition Constant (Ki) | Mechanism of Action |
|---|
Data sourced from studies on isolated gastric H+,K+-ATPase. nih.govnih.gov
The cyclopropylamine scaffold is a well-established pharmacophore for the irreversible inhibition of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme crucial for epigenetic regulation. google.comgoogle.comnih.govmdpi.comnih.gov Compounds based on this structure, including analogues of this compound, act as mechanism-based inactivators. nih.govnih.gov They are oxidized by the FAD cofactor within the LSD1 active site, forming a reactive intermediate that then covalently bonds to the FAD, leading to irreversible inhibition of the enzyme. nih.govnih.gov
Numerous patents and research articles describe the synthesis and evaluation of various cyclopropylamine derivatives, highlighting their potent inhibitory activity against LSD1. google.comgoogle.comnih.govnih.gov These compounds have shown efficacy in various cancer cell lines, where LSD1 is often overexpressed. mdpi.comnih.gov The substitution pattern on the aromatic ring and other parts of the molecule can be modified to enhance potency and selectivity over other FAD-dependent enzymes like monoamine oxidases (MAO-A and MAO-B). nih.govnih.gov
Table 2: In Vitro LSD1 Inhibitory Activity of Selected Cyclopropylamine Analogues
| Compound | LSD1 IC50 (µM) |
|---|---|
| Analogue 1 (4-OBn, (4-methylpiperazin-1-yl)-carbonylmethyl substituted) | 0.0098 |
| Analogue 2 (4-(6-F-pyridin-3-yl), (4-methylpiperazin-1-yl)-carbonylmethyl substituted) | 0.077 |
| Analogue 3 (4-Br, (piperazin-1-yl)-carbonylmethyl substituted) | 0.064 |
| Analogue 4 (4-H, (piperidin-4-yl)-methyl substituted) | 0.062 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity in biochemical assays. Data sourced from multiple studies. nih.govfigshare.com
A thorough review of the scientific literature did not reveal any data to suggest that this compound or its close structural analogues possess inhibitory activity against N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). nih.govrsc.org The development of NAPE-PLD inhibitors has focused on distinct chemical classes, such as pyrimidine-4-carboxamides and quinazoline (B50416) sulfonamides, which are not structurally related to cyclopropylamines. acs.orgnih.govresearchgate.netnih.govresearchgate.net
Receptor Ligand Binding and Functional Assays
The interaction of this compound and its related compounds with various receptors has been a primary area of investigation. These studies are crucial for understanding the potential pharmacological profile of these molecules.
Serotonin (B10506) Receptor (5-HT2C) Agonism/Antagonism
The serotonin 2C (5-HT2C) receptor is a well-established target for therapeutic intervention in a variety of central nervous system disorders. nih.gov Research into a series of 1-aminomethyl-2-phenylcyclopropanes, structurally related to this compound, has identified potent and efficacious 5-HT2C receptor agonists. nih.gov A key pharmacophore for this activity is the 2-aminomethyl-trans-cyclopropyl side chain attached to a substituted benzene (B151609) ring. nih.gov One of the most promising compounds from this series demonstrated significant selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes in functional assays. nih.gov Specifically, lorcaserin, a selective 5-HT2C receptor agonist, has been characterized for its high affinity for both human and rat 5-HT2C receptors. nih.gov Functional assays confirmed it as a full agonist for the human 5-HT2C receptor with notable selectivity over the 5-HT2A and 5-HT2B receptors. nih.gov
| Compound | Target | Activity | Selectivity |
| 1-aminomethyl-2-phenylcyclopropane analogue | 5-HT2C Receptor | Agonist | Selective over 5-HT2A and 5-HT2B |
| Lorcaserin | 5-HT2C Receptor | Full Agonist | 18-fold over 5-HT2A, 104-fold over 5-HT2B |
Dopamine (B1211576) D3 Receptor (D3R) Modulation
The dopamine D3 receptor (D3R) is a key target in the treatment of various neuropsychiatric disorders. nih.govsemanticscholar.org Analogues of this compound have been investigated for their interaction with D3R. For instance, bitopic agonists incorporating a cyclopropyl (B3062369) linker have been designed. One such agonist, FOB02–04A, which features a (1R,2S)-cyclopropyl linker, has been shown to have a stable interaction with the D3R. nih.gov Molecular dynamics simulations have suggested a more robust interaction of this compound with D3R compared to other known agonists like pramipexole. nih.gov This enhanced interaction is attributed to a stable salt bridge between the trans-cyclopropyl amine group and a carboxyl group within the receptor. nih.gov
G-Protein Coupled Receptor 84 (GPR84) Antagonism
GPR84 is a G-protein coupled receptor that is primarily expressed in immune cells and is implicated in inflammatory processes. researchgate.net While direct studies on this compound are not detailed, research into GPR84 antagonists has identified compounds with cyclopropyl moieties. For example, GLPG1205, a potent and selective GPR84 antagonist, contains a cyclopropylethynyl group. researchgate.net This compound has been shown to reduce disease activity in animal models of inflammation. researchgate.net The development of GPR84 antagonists is an active area of research, with a focus on identifying molecules that can modulate the pro-inflammatory signaling of this receptor. nih.govnih.gov
Nicotinic Receptor Ligand Studies
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a family of ligand-gated ion channels involved in a wide range of physiological functions. nih.gov The development of selective ligands for nAChR subtypes is a significant challenge due to the diversity in their subunit composition. nih.gov While specific studies on this compound as a nicotinic receptor ligand are not extensively documented, the broader class of nicotinic ligands includes molecules with complex structures designed to interact with the subunit interfaces of these receptors. nih.gov Research in this area often utilizes structural surrogates like the acetylcholine binding protein (AChBP) to aid in the design and discovery of novel ligands. nih.gov
A3 Adenosine (B11128) Receptor Agonism
The A3 adenosine receptor (A3AR) is involved in various physiological processes, and its modulation is being explored for therapeutic purposes in conditions like ischemia and cancer. nih.govcancer.gov Selective agonists for the A3AR have been developed, many of which are derivatives of adenosine. nih.gov While direct evidence of this compound's activity at this receptor is limited, the field has seen the development of potent and selective A3AR agonists that incorporate various chemical modifications to enhance their affinity and selectivity. nih.gov For example, N6-substituted adenosine analogues have been a focus of these efforts. nih.gov
Antiproliferative Activity against Cancer Cell Lines
The potential of this compound and its analogues to inhibit the growth of cancer cells has been explored in several in vitro studies.
Investigations into novel adamantyl pyridin-4-ones have demonstrated antiproliferative activity against a panel of cancer cell lines, including colon carcinoma (HCT 116), lung carcinoma (H 460), and breast carcinoma (MCF-7). nih.gov Some of these adamantane-containing derivatives showed activity at low micromolar concentrations. nih.gov
Furthermore, a series of 3-(pyrid-2-yl)-pyrazolines were synthesized and evaluated for their antiproliferative effects in human colon carcinoma (HT29) and highly metastatic human breast carcinoma (MDA-MB-231) cell lines. researchgate.netbath.ac.uk The lead compound from this series displayed sub-micromolar activity in the NCI 60 human tumor cell line screen. bath.ac.uk
In another study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized and tested for their anticancer activity against the A549 human lung cancer cell line. frontiersin.org Some of these compounds exhibited more potent cytotoxic activity than the reference drug, imatinib, with one derivative showing a tenfold lower IC50 value. frontiersin.org
The antiproliferative activity of various thieno[2,3-d]pyrimidine (B153573) derivatives has also been assessed against breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com One of the most active derivatives demonstrated a very low IC50 value of 3 nM. mdpi.com
| Compound Class | Cancer Cell Line(s) | Observed Activity |
| Adamantyl pyridin-4-ones | HCT 116, H 460, MCF-7 | Antiproliferative at low micromolar IC50 |
| 3-(pyrid-2-yl)-pyrazolines | HT29, MDA-MB-231, NCI 60 panel | Sub-micromolar antiproliferative activity |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides | A549 | Potent cytotoxicity, lower IC50 than imatinib |
| Thieno[2,3-d]pyrimidines | MCF-7, MDA-MB-231 | High antiproliferative effect, IC50 of 3 nM for best compound |
Computational and Theoretical Investigations of 1 Pyridin 3 Yl Cyclopropyl Methanamine
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are used to determine molecular properties by calculating the electron density, which in turn provides information about the molecule's energy, structure, and reactivity. nih.govbohrium.com
Electronic structure analysis via DFT can reveal fundamental properties of (1-(Pyridin-3-YL)cyclopropyl)methanamine. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive and less stable.
Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors. Furthermore, calculations of Mulliken atomic charges can quantify the partial charge on each atom, offering a more detailed view of the electronic landscape. nih.gov
While specific DFT calculations for this compound are not available in the reviewed literature, the table below illustrates the typical data generated from such an analysis.
Table 1: Example DFT-Calculated Electronic Properties
| Property | Calculated Value (Example) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest energy electron-accepting orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
Note: The data in this table is illustrative and does not represent experimentally or computationally verified values for this compound.
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. mdpi.com This involves identifying the structures and energies of reactants, products, transition states, and intermediates. rsc.orgmdpi.com By calculating the activation energy (the energy barrier of the transition state), researchers can predict the feasibility and rate of a reaction. researchgate.net
For this compound, DFT could be used to:
Model its synthesis: For instance, by studying the mechanism of a key cyclopropanation or amination step, reaction conditions could be optimized.
Investigate its mechanism of action: If the molecule acts as a covalent inhibitor, DFT can model the reaction pathway between the molecule and its biological target (e.g., an amino acid residue in an enzyme's active site), clarifying how it forms a covalent bond.
Predict metabolic pathways: By modeling potential oxidation or other metabolic reactions, its metabolic fate in a biological system can be hypothesized.
These studies provide a detailed, step-by-step understanding of chemical transformations at the molecular level. mdpi.comrsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations can reveal detailed information about a molecule's conformational flexibility and its non-covalent interactions with its environment, such as a solvent or a protein binding partner. biorxiv.orged.ac.uk
When studying a ligand like this compound interacting with a biological target, MD simulations can provide insights into the stability of the protein-ligand complex. mdpi.com Key analyses include:
Root Mean Square Deviation (RMSD): Tracks the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex over the simulation time. A stable RMSD suggests the system has reached equilibrium. nih.gov
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. mdpi.com
Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to solvent, providing information on how binding affects its exposure to the environment. nih.gov
Intermolecular Interactions: The simulation trajectory can be analyzed to map and quantify hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that stabilize the complex. mdpi.com
These simulations provide a dynamic picture of molecular recognition, complementing the static view offered by methods like molecular docking. nih.gov
Molecular Docking Studies for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com The primary goals of docking are to predict the binding mode and to estimate the binding affinity (or strength of interaction) through a scoring function. mdpi.comnih.gov
The process involves placing the ligand, this compound, into the binding site of a target protein in various conformations and orientations. mendeley.com Each potential pose is then evaluated by a scoring function that approximates the free energy of binding. The pose with the best score is predicted as the most likely binding mode. nih.gov
The results of a docking study typically include:
Binding Energy: A score (often in kcal/mol) that estimates the binding affinity. More negative values generally indicate stronger binding.
Predicted Binding Pose: A 3D model showing the ligand's orientation within the receptor's active site.
Key Intermolecular Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, pi-pi stacking, or other contacts with the ligand. mdpi.com
This information is critical for structure-based drug design, as it helps to explain the molecule's activity and provides a basis for designing new derivatives with improved potency and selectivity. mdpi.com
Table 2: Example Molecular Docking Results for a Ligand in a Protein Active Site
| Parameter | Result (Example) | Description |
|---|---|---|
| Binding Energy | -8.5 kcal/mol | Predicted binding affinity from the scoring function. |
| Interacting Residues | Tyr123, Phe234, Asp122 | Amino acids in the binding pocket that form key interactions. |
| Interaction Types | Hydrogen bond with Asp122, Pi-pi stacking with Tyr123 | Specific non-covalent bonds stabilizing the ligand. |
Note: The data in this table is illustrative and does not represent experimentally or computationally verified values for this compound.
QSAR Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties (descriptors) that correlate with activity, a QSAR model can be used to predict the activity of new, untested compounds. researchgate.net
For a series of compounds related to this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. nih.govmdpi.com These methods work by:
Aligning a set of molecules with known activities.
Placing the aligned molecules in a 3D grid.
Calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields at each grid point for every molecule. mdpi.com
Using statistical methods to build a regression model that correlates the variations in these fields with the variations in biological activity.
The resulting 3D-QSAR model is often visualized as contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com For example, a map might indicate that adding a bulky, hydrophobic group at a certain position would be beneficial for activity. nih.gov QSAR is a powerful tool for lead optimization, guiding the synthesis of more potent analogues. nih.govmdpi.com
Analytical Methodologies for Characterization and Quantification of 1 Pyridin 3 Yl Cyclopropyl Methanamine
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of (1-(Pyridin-3-YL)cyclopropyl)methanamine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy would be used to identify the number and types of hydrogen atoms present. The spectrum for this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring, the cyclopropane (B1198618) ring, the methylene (B1212753) bridge, and the amine group. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Pyridine Protons: The four protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with characteristic splitting patterns (doublets, triplets, or doublet of doublets) determined by their coupling with adjacent protons.
Methylene Protons (-CH₂NH₂): A singlet or a slightly broadened peak corresponding to the two protons of the methylene group would be expected, likely in the δ 2.5-3.5 ppm range.
Amine Protons (-NH₂): The two amine protons typically appear as a broad singlet, the chemical shift of which can vary significantly (δ 1.0-5.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.
Cyclopropane Protons: The four protons on the cyclopropane ring would resonate in the upfield region (typically δ 0.5-1.5 ppm), exhibiting complex splitting patterns due to geminal and cis/trans coupling.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.
Pyridine Carbons: The carbons of the pyridine ring would be found in the downfield region (δ 120-150 ppm).
Methylene Carbon (-CH₂NH₂): The carbon of the methylene group would likely appear in the δ 40-50 ppm range.
Cyclopropane Carbons: The carbons of the cyclopropyl (B3062369) ring would be observed in the upfield region (δ 10-25 ppm). The quaternary carbon attached to the pyridine and methylene groups would be distinct from the two CH₂ carbons of the ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H | 7.0 - 8.5 | m |
| -CH₂-NH₂ | 2.5 - 3.5 | s |
| -NH₂ | 1.0 - 5.0 | br s |
| Cyclopropane-H | 0.5 - 1.5 | m |
Note: This table presents predicted values. Actual experimental values may vary. s = singlet, br s = broad singlet, m = multiplet.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyridine-C | 120 - 150 |
| -C H₂-NH₂ | 40 - 50 |
| Cyclopropane C (quaternary) | 15 - 25 |
| Cyclopropane C (CH₂) | 10 - 20 |
Note: This table presents predicted values. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₂N₂), the molecular weight is approximately 148.21 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 148. The analysis of fragmentation patterns provides further structural information. Expected fragmentation could involve:
Loss of the amine group (-NH₂) or aminomethyl group (-CH₂NH₂).
Cleavage of the cyclopropane ring.
Fragmentation of the pyridine ring.
The base peak (most intense peak) would correspond to the most stable fragment ion formed.
High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion to several decimal places.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
| [M]⁺ | 148 | Molecular Ion |
| [M-CH₂NH₂]⁺ | 118 | Loss of aminomethyl radical |
| [C₅H₄N]⁺ | 78 | Pyridyl fragment |
Note: This table shows potential key fragments. The actual spectrum may show additional fragmentation pathways.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
N-H Stretching: The primary amine (-NH₂) group would show two characteristic medium-to-weak absorption bands in the 3300-3500 cm⁻¹ region. The presence of two bands is indicative of the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aromatic C-H stretching from the pyridine ring would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the cyclopropane and methylene groups would be observed just below 3000 cm⁻¹.
C=N and C=C Stretching: Vibrations from the pyridine ring would produce several sharp bands in the 1400-1600 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group would result in a medium-to-strong band around 1590-1650 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond would be visible in the 1000-1250 cm⁻¹ range.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |
| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 | Medium to Strong |
| Pyridine | Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Cyclopropane/Methylene | Aliphatic C-H Stretch | < 3000 | Medium |
| Pyridine | C=C, C=N Stretch | 1400 - 1600 | Medium to Strong |
| Aliphatic C-N | C-N Stretch | 1000 - 1250 | Medium |
Note: This table presents typical ranges for the functional groups present.
Chromatographic Techniques
Chromatographic methods are employed to separate the compound from impurities and to determine its purity and concentration.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its quantification. Given the compound's basic nature (due to the pyridine and amine groups) and moderate polarity, reversed-phase HPLC would be the most common approach.
Stationary Phase: A C18 or C8 column would typically be used.
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good separation from any impurities.
Detection: A UV detector would be suitable, as the pyridine ring contains a chromophore that absorbs UV light, typically around 254 nm.
The retention time of the compound would be a characteristic feature under specific chromatographic conditions, while the peak area would be proportional to its concentration.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity.
Stationary Phase: A silica (B1680970) gel plate is commonly used for compounds of moderate polarity.
Mobile Phase: A solvent system, or eluent, would be chosen based on the polarity of the compound. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol) would be typical. The addition of a small amount of a base, such as triethylamine, to the eluent can improve peak shape and reduce tailing for basic compounds like this amine.
Visualization: The spot corresponding to the compound can be visualized under UV light (at 254 nm) due to the UV-active pyridine ring. Staining with reagents like ninhydrin (B49086) (which reacts with primary amines to produce a colored spot) or potassium permanganate (B83412) could also be used.
The retention factor (Rƒ) value is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. This value is characteristic of the compound in a specific TLC system.
Future Research Directions and Perspectives
Development of Novel Asymmetric Synthesis Routes
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of efficient and highly stereoselective synthetic methods for producing enantiomerically pure (1-(Pyridin-3-YL)cyclopropyl)methanamine is a critical research objective. While various methods exist for the synthesis of cyclopropylamines, future efforts are expected to focus on novel asymmetric strategies that offer high yields and excellent enantiomeric excess.
One promising avenue involves the use of chiral N-sulfinyl imines. For instance, the reaction of chiral N-sulfinyl alpha-chloro ketimines with Grignard reagents can produce chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. nih.govthieme-connect.de Subsequent deprotection can then yield the desired chiral cyclopropylamine (B47189). nih.govthieme-connect.de The application and optimization of such methods for the specific synthesis of this compound could provide a reliable route to its individual enantiomers.
Another area of exploration is the use of transition metal catalysis. Palladium-catalyzed monoarylation of cyclopropylamine using specialized phosphine (B1218219) ligands has been reported as a versatile method. acs.org Adapting this methodology for the asymmetric coupling of a pyridin-3-yl group to a cyclopropylmethanamine precursor could represent a significant advancement. Future research will likely focus on the design and application of novel chiral ligands to control the stereochemistry of the reaction.
The table below summarizes potential asymmetric synthesis strategies that could be explored for this compound.
| Synthesis Strategy | Description | Potential Advantages |
| Chiral N-Sulfinyl Imine Chemistry | Utilization of chiral N-sulfinyl alpha-chloro ketimines reacted with appropriate Grignard reagents, followed by deprotection. nih.govthieme-connect.de | Established methodology for asymmetric cyclopropylamine synthesis, good potential for diastereoselectivity. nih.govthieme-connect.de |
| Transition Metal Catalysis | Asymmetric palladium-catalyzed cross-coupling of a pyridin-3-yl precursor with a cyclopropylamine derivative using chiral phosphine ligands. acs.org | High efficiency and functional group tolerance often associated with palladium catalysis. acs.org |
| Enzyme-Catalyzed Reactions | Employing engineered enzymes to catalyze the stereoselective formation of the chiral center. | High enantioselectivity and environmentally friendly reaction conditions. |
| Organocatalysis | Use of small organic molecules as catalysts for the asymmetric synthesis, such as in Mannich-type reactions followed by cyclization. rsc.org | Metal-free conditions, often milder reaction setups. rsc.org |
Rational Design of Derivatives with Enhanced Bioactivity and Selectivity
The pyridine (B92270) and cyclopropylamine components of this compound offer numerous opportunities for structural modification to enhance biological activity and selectivity towards specific targets. Rational drug design principles will guide the synthesis of new analogs with improved pharmacological profiles.
Structure-activity relationship (SAR) studies are fundamental to this process. nih.govproquest.com By systematically altering different parts of the molecule, researchers can identify key structural features responsible for its biological effects. For the this compound scaffold, modifications could include:
Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the pyridine ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. nih.gov This can lead to improved binding affinity and selectivity for the target protein. nih.gov
Modification of the Cyclopropyl (B3062369) Ring: Altering the substitution pattern on the cyclopropyl ring can influence the compound's conformational rigidity and interaction with the target's binding pocket.
Derivatization of the Methanamine Group: Acylation, alkylation, or incorporation of the amine into heterocyclic systems can significantly impact the compound's physicochemical properties and biological activity.
The goal of these modifications is to optimize the interactions of the molecule with its biological target, thereby increasing its potency and reducing off-target effects.
Integration of Advanced Computational Methods in Lead Optimization
Advanced computational methods are becoming indispensable in modern drug discovery for accelerating the lead optimization process. nih.govmdpi.com For the this compound scaffold, these in silico techniques can provide valuable insights and guide the design of more effective analogs.
Key computational approaches that will be instrumental include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov By docking derivatives of this compound into the active site of a known or predicted target, researchers can prioritize the synthesis of compounds with the most favorable binding modes. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com These models can then be used to predict the activity of newly designed, unsynthesized analogs, thereby streamlining the design-synthesis-test cycle. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed picture of the dynamic behavior of the ligand-protein complex over time. This can help in understanding the stability of the binding interactions and the conformational changes that may occur upon binding.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. The resulting pharmacophore model can be used to screen virtual libraries for novel compounds with the desired structural features. mdpi.com
The integration of these computational tools will enable a more rational and efficient exploration of the chemical space around the this compound core, ultimately leading to the identification of superior drug candidates.
Exploration of New Biological Targets for Cyclopropylamine-Pyridine Hybrid Structures
The unique structural features of cyclopropylamine-pyridine hybrids suggest that they may interact with a variety of biological targets, offering therapeutic potential across multiple disease areas. A key future research direction will be to explore and identify novel biological targets for this class of compounds.
The pyridine moiety is a common feature in many approved drugs and is known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes. nih.gov The presence of the cyclopropylamine group adds a three-dimensional character to the molecule that can be crucial for specific interactions with protein binding sites.
Potential therapeutic areas for exploration include:
Oncology: Pyridine-containing compounds have been investigated as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are implicated in cancer. rsc.org The this compound scaffold could serve as a starting point for the development of novel kinase inhibitors.
Infectious Diseases: The pyridine ring is a key component of several antibacterial and antiviral agents. nih.gov Novel derivatives of this compound could be screened for their efficacy against a panel of pathogenic microbes.
Central Nervous System (CNS) Disorders: Many CNS-active drugs contain pyridine or related heterocyclic scaffolds. The physicochemical properties of this compound derivatives could be optimized for blood-brain barrier penetration to target neurological disorders. nih.gov
Cardiovascular Diseases: Pyridine derivatives have been explored for various cardiovascular applications, including as anticoagulants. nih.gov
Computational repurposing strategies, which use in silico methods to identify new uses for existing compounds, could be employed to screen the this compound scaffold against a wide array of known biological targets. f1000research.com This approach could rapidly identify promising new therapeutic applications for this versatile chemical structure.
Q & A
Q. What are the safety considerations for handling this compound in laboratory settings?
- Methodological Answer : The compound requires storage under inert conditions (argon, -20°C) to prevent degradation. Personal protective equipment (gloves, goggles) and fume hoods are mandatory due to potential irritancy (skin/eye contact protocols in SDS) . Emergency procedures include decontamination with soap/water and medical consultation for inhalation exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
